![molecular formula C20H21N3O3S2 B2698456 N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922022-34-2](/img/structure/B2698456.png)
N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, also known as MTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. MTA is a small molecule inhibitor that targets the enzyme MTA hydrolase, which plays a critical role in various cellular processes such as DNA methylation and nucleotide metabolism.
Applications De Recherche Scientifique
Structure-Activity Relationships and Metabolic Stability
Sulfonamide derivatives have been extensively studied for their inhibitory effects on enzymes like phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial for cancer cell growth and survival. Modifications to the sulfonamide structure, such as changing heterocyclic rings, have been investigated to improve metabolic stability and efficacy (Stec et al., 2011).
Antimalarial and Antiviral Applications
Research has also explored the reactivity of sulfonamide derivatives against various pathogens. For instance, certain sulfonamide compounds have shown potential as antimalarial agents against COVID-19, suggesting a broad spectrum of antiviral and antimicrobial applications (Fahim & Ismael, 2021).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been investigated as inhibitors of human carbonic anhydrase isoforms, showing potential for treating various diseases, including cancer, obesity, and epilepsy (Carta et al., 2017).
Antioxidant Properties
Sulfonamide compounds incorporating benzodioxane and acetamide moieties have been synthesized and tested for their enzyme inhibitory activities, showing significant antioxidant potential. This highlights the possibility of using such compounds in treating diseases associated with oxidative stress (Abbasi et al., 2019).
Antimicrobial and Antitumor Activities
Novel heterocyclic compounds bearing sulfonamide moieties have been developed with promising antimicrobial and antitumor activities. These studies indicate the potential of sulfonamide derivatives in developing new therapeutic agents for infectious diseases and cancer (Darwish et al., 2014).
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-3-7-16(8-4-14)12-21-19(24)11-17-13-27-20(22-17)23-28(25,26)18-9-5-15(2)6-10-18/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMARVZOQAZUKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.